molecular formula C9H12O B1459242 4-N-Propylphenol-D12 CAS No. 352431-21-1

4-N-Propylphenol-D12

Cat. No.: B1459242
CAS No.: 352431-21-1
M. Wt: 148.26 g/mol
InChI Key: KLSLBUSXWBJMEC-GCCALJRQSA-N
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Description

4-N-Propylphenol-D12, also known as 4-nonylphenol, is an organic chemical compound with the molecular formula C9H12O and a molecular weight of 148.26 g/mol. This compound is a deuterated form of 4-n-propylphenol, where the hydrogen atoms are replaced with deuterium. It is used in various industrial and commercial applications due to its unique properties.

Preparation Methods

4-N-Propylphenol-D12 can be synthesized by reacting a benzyl salt with propanol hydroxide . The specific procedures for this synthesis can be found in specialized chemical literature. Industrial production methods typically involve the use of advanced chemical reactors and controlled environments to ensure the purity and yield of the compound.

Chemical Reactions Analysis

4-N-Propylphenol-D12 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield propylbenzoquinone, while reduction can yield propylcyclohexanol.

Scientific Research Applications

4-N-Propylphenol-D12 is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: It is used in studies involving metabolic pathways and enzyme kinetics.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is used as an intermediate in the synthesis of other chemical compounds and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 4-N-Propylphenol-D12 involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it can undergo dealkylation to form phenol and propylene over acidic zeolites . This process involves isomerization, disproportionation, transalkylation, and dealkylation reactions, which are influenced by the shape selectivity and presence of steam in the reaction environment.

Comparison with Similar Compounds

4-N-Propylphenol-D12 can be compared with other similar compounds, such as:

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    4-Propylphenol: The non-deuterated form of this compound.

    4-Ethylphenol: A similar compound with an ethyl group instead of a propyl group.

The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in isotopic labeling studies and analytical techniques .

Properties

IUPAC Name

1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3/i1D3,2D2,3D2,4D,5D,6D,7D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSLBUSXWBJMEC-GCCALJRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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